molecular formula C12H14O4 B5224632 2-(1-phenylethyl)succinic acid CAS No. 19263-14-0

2-(1-phenylethyl)succinic acid

Cat. No.: B5224632
CAS No.: 19263-14-0
M. Wt: 222.24 g/mol
InChI Key: FDXVETHETURZLC-UHFFFAOYSA-N
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Description

2-(1-phenylethyl)succinic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.08920892 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Engineering for Succinic Acid Production

  • Biotechnological Importance : Succinic acid (SA), closely related to 2-(1-phenylethyl)succinic acid, is a crucial bio-based building block chemical due to its numerous potential applications. Metabolic engineering has played a significant role in enhancing the bio-based production of SA using various microorganisms, including Saccharomyces cerevisiae, E. coli, and others (Ahn, Jang, & Lee, 2016).

Crystal Structure Analysis

  • Structural Elucidation : The crystal structure of a salt complex involving a compound similar to this compound has been studied, revealing intricate details about its molecular interactions and potential for applications in materials science (Liu, Hu, & Liu, 2005).

Industrial and Environmental Applications

  • Succinic Acid in Industry : Research shows that succinic acid, derived from fermentation, has significant applications in food, pharmaceuticals, solvents, and bioplastics. Its role as a carbon-intermediate chemical suggests potential uses in producing various industrial products (Zeikus, Jain, & Elankovan, 1999).
  • Green Chemistry : The development of greener approaches using bio-based chemicals like succinic acid is a key research area. For instance, converting biomass-based furfural into succinic acid using eco-friendly methods highlights its role in sustainable chemical industry (Choudhary, Nishimura, & Ebitani, 2012).

Fermentation and Downstream Processing

  • Fermentation Optimization : Various strains, including Actinobacillus succinogenes, have been used for efficient succinic acid production. The optimization of fermentation processes, including substrate utilization and fermentation conditions, plays a critical role in enhancing yield and productivity (Li et al., 2010).
  • Metabolic Engineering for Improved Production : Techniques like metabolic engineering have been applied to E. coli and other organisms to minimize byproduct formation and improve succinic acid productivity. This involves enhancing pathways for NADH availability and reducing power balance, crucial for efficient fermentation processes (Balzer, Thakker, Bennett, & San, 2013).

Renewable Resources and Environmental Impact

  • Biomass Utilization : The conversion of crop stalk wastes into succinic acid using microorganisms like Actinobacillus succinogenes demonstrates the potential of using renewable resources in the production of valuable chemicals (Li et al., 2010).
  • Environmental and Sustainability Aspects : The production of bio-based succinic acid from renewable sources is seen as a sustainable alternative to petrochemical production. Research focuses on the sustainability assessment of different production technologies, considering technical, economic, and environmental factors (Morales et al., 2016).

Material Science Applications

  • Polyester Synthesis : Succinic acid has been used to synthesize aromatic monomers and polyesters, indicating its importance in the field of materials science and polymer chemistry (Short, Nguyen, Scheurle, & Miller, 2018).

Properties

IUPAC Name

2-(1-phenylethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVETHETURZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385519
Record name 2-(1-phenylethyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19263-14-0
Record name alpha-Methylbenzylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019263140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-phenylethyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYLBENZYLSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2353RS6103
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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